molecular formula C6H11N3 B1272601 1-ethyl-3-methyl-1H-pyrazol-5-amine CAS No. 3524-33-2

1-ethyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B1272601
CAS RN: 3524-33-2
M. Wt: 125.17 g/mol
InChI Key: TZLVUWBGUNVFES-UHFFFAOYSA-N
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Description

The compound 1-ethyl-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the ultrasound-mediated condensation of amine with dehydroacetic acid to produce pyranone derivatives, which demonstrates the potential for synthesizing related pyrazole compounds using similar techniques . Another method reported the synthesis of 1-arylpyrazoles as potent σ1 receptor antagonists, where the nature of the pyrazole substituents was crucial for activity, indicating that the basic amine group is necessary for the desired pharmacological activity . Additionally, a direct synthesis route for substituted pyrazoles through a 3+2 annulation method has been described, which could be adapted for the synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-amine .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and single-crystal X-ray diffraction studies. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized using these techniques, which could be applied to determine the structure of 1-ethyl-3-methyl-1H-pyrazol-5-amine . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are common features in pyrazole crystals .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical transformations. For example, acylation and condensation reactions have been used to produce enamines from pyrazolone derivatives . The reactivity of pyrazole compounds with different reagents can lead to the formation of diverse structures, such as pyridopyrimidinones and chromenediones . These reactions demonstrate the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the introduction of different substituents can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and to understand the electronic structure of the molecule . Additionally, the biological activities of these compounds, such as fungicidal and plant growth regulation activities, can be assessed through preliminary bioassays .

Scientific Research Applications

General Use

1-ethyl-3-methyl-1H-pyrazol-5-amine is used as an organic synthesis and pharmaceutical chemistry intermediate . It can be used in the modification and synthesis of drug molecules and bioactive molecules . In organic synthesis transformations, the amine in 1-ethyl-3-methyl-1H-pyrazol-5-amine has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .

Specific Application: Antileishmanial Activity

In a study, a compound with 1-ethyl-3-methyl-1H-pyrazol-5-amine was tested for its antileishmanial activity . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound . The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Medicinal Chemistry and Drug Discovery

Pyrazole compounds have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . The pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .

Agrochemistry

In agrochemistry, pyrazole compounds are used due to their bioactive properties . They can be used in the development of new pesticides and herbicides .

Coordination Chemistry and Organometallic Chemistry

Pyrazole compounds are also used in coordination chemistry and organometallic chemistry . They can act as ligands to form complexes with metals .

Herbicidal Activity

Compounds with pyrazole structure have been found to exhibit herbicidal activity . For instance, the compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate showed an excellent inhibition effect on barnyard grass in a greenhouse experiment .

Green Synthesis

Pyrazole compounds are also used in green synthesis . This involves the use of environmentally friendly techniques to synthesize pyrazole derivatives . The goal of this approach is to reduce the environmental impact of chemical processes .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral . The hazard statements associated with it are H301 . The precautionary statements are P301 + P310 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-ethyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-9-6(7)4-5(2)8-9/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLVUWBGUNVFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377649
Record name 1-ethyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-methyl-1H-pyrazol-5-amine

CAS RN

3524-33-2
Record name 1-Ethyl-3-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhao, B Zhou, L Bai, L Liu, CY Yang… - Journal of medicinal …, 2018 - ACS Publications
… S13 (102 mg, 0.3 mmol) and 1-ethyl-3-methyl-1H-pyrazol-5-amine (75 mg, 0.6 mmol) were the substrates, and, upon HPLC purification, 19 mg of the desired product (31) was isolated …
Number of citations: 26 pubs.acs.org

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